{1-[(4-Methylphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone
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Overview
Description
{1-[(4-Methylphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a piperazine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(4-Methylphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine and piperazine rings. The sulfonyl group is then introduced through sulfonation reactions. Common reagents used in these reactions include sulfonyl chlorides and bases such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
{1-[(4-Methylphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as:
Oxidation: Conducted in acidic or basic media, often at elevated temperatures.
Reduction: Performed under anhydrous conditions to prevent hydrolysis of the reducing agent.
Substitution: Carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
{1-[(4-Methylphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {1-[(4-Methylphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For instance, it could modulate the activity of kinases or ion channels, thereby affecting cell proliferation or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
{1-[(4-Methylphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-15-5-7-17(8-6-15)25(23,24)21-9-3-4-16(14-21)18(22)20-12-10-19(2)11-13-20/h5-8,16H,3-4,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUIFWHBVYPSGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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